molecular formula C22H35N5O2 B2496644 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 922039-26-7

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2496644
CAS No.: 922039-26-7
M. Wt: 401.555
InChI Key: VSWKVUCUMNMXFU-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulatory component of the Mediator complex. This complex is a critical integrator of transcriptional regulation, and CDK8 kinase activity is implicated in the control of signal-dependent transcription, particularly pathways involved in oncogenesis such as the β-catenin and NOTCH signaling cascades. Research utilizing this compound focuses on elucidating the role of CDK8 in diseases characterized by transcriptional dysregulation, with a significant emphasis in oncology. Its mechanism of action involves competitive binding in the ATP-binding pocket of CDK8, thereby suppressing the phosphorylation of transcription factors like STAT1 and impeding the expression of genes responsible for cellular proliferation and survival. Investigations have highlighted its potential as a chemical probe to study colorectal cancer, acute myeloid leukemia, and melanoma, where CDK8 often acts as an oncogenic driver. By selectively inhibiting CDK8, this compound provides researchers with a valuable tool to dissect Mediator-driven transcription, explore mechanisms of therapy resistance, and validate CDK8 as a therapeutic target for novel cancer treatment strategies. A study published in Nature (2016) identified this specific chemotype as a key molecule in validating CDK8 as a vulnerability in colorectal cancer, demonstrating its efficacy in suppressing tumor growth in vitro and in vivo.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-16(2)24-22(29)21(28)23-15-20(27-12-10-25(3)11-13-27)18-7-8-19-17(14-18)6-5-9-26(19)4/h7-8,14,16,20H,5-6,9-13,15H2,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWKVUCUMNMXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Starting material : 6-Nitro-1,2,3,4-tetrahydroquinoline is prepared by nitration of 1,2,3,4-tetrahydroquinoline using nitric acid in acetic anhydride.
  • Reduction : Catalytic hydrogenation (5% Pd/C, H₂, 60 psi) reduces the nitro group to an amine, yielding 6-amino-1,2,3,4-tetrahydroquinoline.

Methylation

  • N-Methylation : The amine is treated with formaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to introduce the 1-methyl group.
  • Yield : 93–98% with cis-diastereoselectivity at C2 and C4 positions.

Synthesis of 4-Methylpiperazin-1-yl Fragment

The 4-methylpiperazine moiety is derived from piperazine through selective alkylation:

Piperazine Preparation

  • Base synthesis : Piperazine is industrially produced via the reaction of ethylene dichloride with ammonia under high pressure (200–250°C).
  • Alternative route : Ethanolamine derivatives undergo cyclization in the presence of metal catalysts (e.g., Ni/Al₂O₃) to form piperazine.

Methylation

  • Selective N-methylation : Piperazine reacts with methyl iodide (1:1 molar ratio) in acetonitrile at 50°C to yield 1-methylpiperazine. Excess methylating agent is avoided to prevent di- or tri-methylation.
  • Purification : Fractional distillation isolates 4-methylpiperazine with >95% purity.

Assembly of the Ethanediamide Linker

The oxalamide bridge connects the tetrahydroquinoline and piperazine units to the propan-2-yl group:

Oxalyl Chloride Activation

  • Step 1 : Oxalyl chloride reacts with propan-2-amine in dichloromethane (0°C, 2 hr) to form N-(propan-2-yl)oxalyl chloride.
  • Step 2 : The intermediate is coupled with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanamine using triethylamine as a base, yielding the monosubstituted oxalamide.

Piperazine Coupling

  • Nucleophilic substitution : The secondary amine of 4-methylpiperazine displaces a leaving group (e.g., chloride) from the ethyl spacer linked to the tetrahydroquinoline. Reaction conditions: DMF, 80°C, 12 hr.

Convergent Synthesis Strategy

The final molecule is assembled through sequential coupling reactions:

Step Reaction Conditions Yield Reference
1 Tetrahydroquinoline + ethylenediamine EDCI/HOBt, DCM, rt, 6 hr 78%
2 Piperazine alkylation K₂CO₃, DMF, 80°C, 12 hr 85%
3 Oxalamide formation Oxalyl chloride, Et₃N, 0°C → rt 65%

Key considerations :

  • Steric hindrance : The bulky tetrahydroquinoline and piperazine groups necessitate prolonged reaction times for amide bond formation.
  • Stereochemistry : The cis-configuration of the tetrahydroquinoline is preserved by using mild reducing agents (e.g., NaBH₃CN).

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, N-CH₃), 3.12–3.78 (m, 12H, piperazine and ethylene).
  • HRMS : m/z 512.2901 [M+H]⁺ (calc. 512.2905).

Challenges and Optimization

  • Diastereomer separation : The tetrahydroquinoline’s cis/trans isomers require chiral HPLC (Chiralpak IA column) for resolution.
  • Byproduct formation : Over-alkylation of piperazine is mitigated by using a 1:1 reagent ratio and low temperatures.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Research indicates that compounds similar to N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that related tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain derivatives effectively targeted cancer pathways, leading to reduced tumor growth in animal models .
  • Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary investigations have indicated its efficacy in modulating dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Anti-inflammatory Activity : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests potential applications in treating chronic inflammatory conditions .

Case Study 1: Anticancer Activity

A study published in 2019 explored the anticancer effects of tetrahydroquinoline derivatives on breast cancer cell lines. The results indicated that specific modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against MCF-7 cells (human breast cancer cell line). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuropharmacological Effects

Research conducted on a related compound demonstrated its ability to enhance dopamine receptor activity in rodent models. This effect correlated with improved motor function in Parkinsonian models, suggesting therapeutic potential for neurodegenerative diseases .

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies showed that derivatives could inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. These findings support the hypothesis that these compounds may serve as effective treatments for inflammatory diseases like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its specific combination of a quinoline derivative and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight384.52 g/mol
LogP1.316
Water Solubility (LogSw)-2.17
Polar Surface Area54.989
pKa (Acid Dissociation Constant)8.53
pKb (Base Dissociation Constant)8.41

The compound features multiple functional groups that may contribute to its biological activity, including a tetrahydroquinoline moiety and a piperazine ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of tetrahydroquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Tetrahydroquinolines have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds suggest activity against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antimicrobial efficacy due to its ability to interact with microbial membranes .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Properties : A study published in Cancer Research found that tetrahydroquinoline derivatives significantly inhibited tumor growth in xenograft models, suggesting that modifications on the tetrahydroquinoline structure can enhance anticancer efficacy .
  • Neuroprotective Study : Research in Journal of Neurochemistry reported that tetrahydroquinoline derivatives protected neuronal cells from glutamate-induced toxicity through modulation of glutamate receptors and inhibition of apoptotic pathways .
  • Antimicrobial Activity Assessment : A study published in Antimicrobial Agents and Chemotherapy assessed various piperazine-containing compounds for antimicrobial activity against resistant bacterial strains, highlighting their potential as therapeutic agents in combating infections .

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